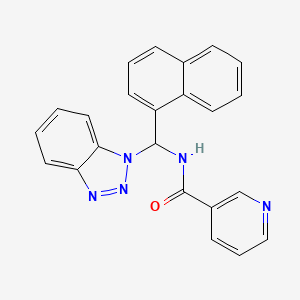![molecular formula C15H24N2O17P2 B13734054 Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoconjugates. It serves as a donor substrate for galactosyltransferases, which are enzymes involved in the transfer of galactose to various acceptor molecules. This compound is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates that are vital for cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of galactosyltransferases to transfer galactose from uridine diphosphate-galactose to an acceptor molecule. The chemical synthesis involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection .
Industrial Production Methods
Industrial production of uridine 5’-diphospho-galactose-[galactose-1-3H(N)] typically involves fermentation processes using genetically engineered microorganisms. Recombinant Escherichia coli and Corynebacterium ammoniagenes are commonly used to produce this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] undergoes various chemical reactions, including:
Glycosylation: Transfer of galactose to acceptor molecules.
Epimerization: Conversion to uridine diphosphate-glucose.
Hydrolysis: Breakdown into uridine diphosphate and galactose.
Common Reagents and Conditions
Common reagents used in these reactions include galactosyltransferases, uridine diphosphate-glucose, and various acceptor molecules. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products
The major products formed from these reactions include glycoproteins, glycolipids, and other glycoconjugates that are essential for cellular functions .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] has numerous scientific research applications, including:
Chemistry: Used as a substrate in the study of galactosyltransferase enzymes and glycosylation processes.
Biology: Essential for the biosynthesis of glycoconjugates, which are crucial for cell signaling, adhesion, and immune response.
Medicine: Investigated for its role in various diseases, including cancer and genetic disorders related to glycosylation defects.
Industry: Used in the production of glycoproteins and glycolipids for pharmaceuticals and biotechnology
Wirkmechanismus
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer galactose from uridine diphosphate-galactose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cellular functions such as signaling, adhesion, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate-glucose: Another nucleotide sugar involved in glycosylation processes.
Uridine diphosphate-N-acetylglucosamine: Used in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine diphosphate-N-acetylgalactosamine: Involved in the synthesis of O-linked oligosaccharides
Uniqueness
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is unique due to its specific role in the transfer of galactose to acceptor molecules, which is essential for the formation of various glycoconjugates. Its ability to undergo epimerization to uridine diphosphate-glucose also highlights its versatility in carbohydrate metabolism .
Eigenschaften
Molekularformel |
C15H24N2O17P2 |
|---|---|
Molekulargewicht |
568.31 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
InChI-Schlüssel |
HSCJRCZFDFQWRP-OIHLOLFBSA-N |
Isomerische SMILES |
[3H][C@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


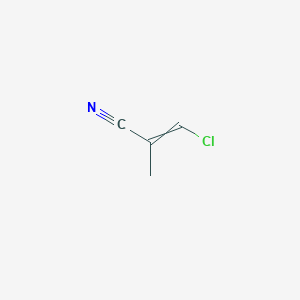
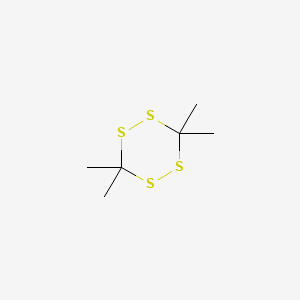

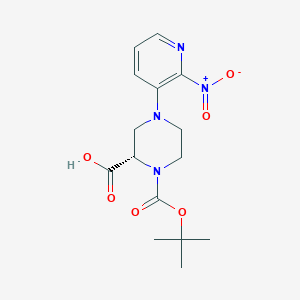
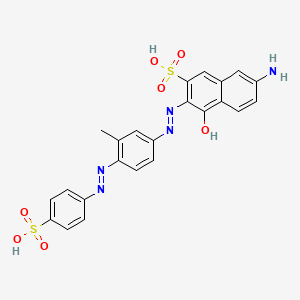
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
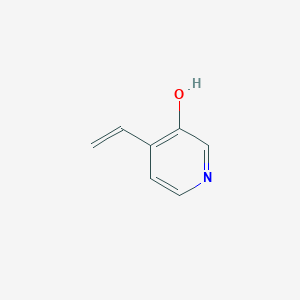


![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)


